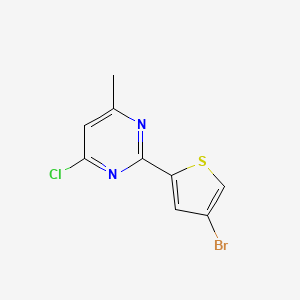
2-(4-Bromothiophen-2-yl)-4-chloro-6-methylpyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Bromothiophen-2-yl)-4-chloro-6-methylpyrimidine is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure
Méthodes De Préparation
The synthesis of 2-(4-Bromothiophen-2-yl)-4-chloro-6-methylpyrimidine typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids or esters. The reaction conditions often include a palladium catalyst, a base, and an appropriate solvent . Industrial production methods may involve optimizing these conditions to increase yield and reduce costs.
Analyse Des Réactions Chimiques
2-(4-Bromothiophen-2-yl)-4-chloro-6-methylpyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in further coupling reactions to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-(4-Bromothiophen-2-yl)-4-chloro-6-methylpyrimidine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for synthesizing pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Biological Studies: Researchers may use this compound to study its interactions with biological molecules and its potential as a bioactive agent.
Mécanisme D'action
The mechanism by which 2-(4-Bromothiophen-2-yl)-4-chloro-6-methylpyrimidine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can vary, but they often include binding to active sites or altering the conformation of target proteins .
Comparaison Avec Des Composés Similaires
Similar compounds to 2-(4-Bromothiophen-2-yl)-4-chloro-6-methylpyrimidine include other heterocyclic compounds with thiophene or pyrimidine rings. For example:
2-(4-Bromothiophen-2-yl)acetonitrile: This compound also contains a bromothiophene moiety but differs in its functional groups.
4-Chloro-6-methylpyrimidine: This compound shares the pyrimidine core but lacks the bromothiophene group.
Propriétés
Formule moléculaire |
C9H6BrClN2S |
|---|---|
Poids moléculaire |
289.58 g/mol |
Nom IUPAC |
2-(4-bromothiophen-2-yl)-4-chloro-6-methylpyrimidine |
InChI |
InChI=1S/C9H6BrClN2S/c1-5-2-8(11)13-9(12-5)7-3-6(10)4-14-7/h2-4H,1H3 |
Clé InChI |
SFKVPPVPLVCNGK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC(=N1)C2=CC(=CS2)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















